molecular formula C17H20N2O5S B5331390 N-(furan-2-ylmethyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

N-(furan-2-ylmethyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Cat. No.: B5331390
M. Wt: 364.4 g/mol
InChI Key: HLHXHJJKOMBPEP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a complex organic compound that features a furan ring, a methoxy group, a pyrrolidine moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide
  • N-(furan-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
  • N-(furan-2-ylmethyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzamide

Uniqueness

N-(furan-2-ylmethyl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-23-16-7-6-14(11-15(16)17(20)19-8-2-3-9-19)25(21,22)18-12-13-5-4-10-24-13/h4-7,10-11,18H,2-3,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHXHJJKOMBPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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